9-Anthracenepropionic acid

概要

説明

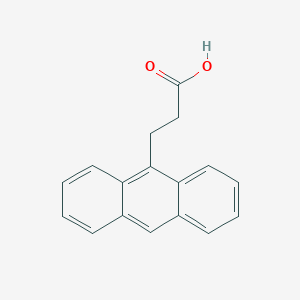

9-Anthracenepropionic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which is modified by the addition of a propionic acid group at the 9th carbon of the anthracene ring. While the provided papers do not directly discuss 9-anthracenepropionic acid, they do provide insights into the properties and reactivity of similar anthracene derivatives, particularly 9-anthracene carboxylic acid and its fluorinated derivatives, which can be used to infer some aspects of 9-anthracenepropionic acid's behavior and characteristics .

Synthesis Analysis

The synthesis of anthracene derivatives is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 9-anthraceneboronic acid is achieved through the bromination of anthracene followed by a reaction with butyl lithium under controlled temperature conditions, yielding a high product yield of 79.8% . This method indicates that halogenated intermediates of anthracene can be functionalized further, which could be applicable to the synthesis of 9-anthracenepropionic acid by similar lithiation and subsequent carboxylation steps.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial for their physical and chemical properties. For example, anthracene-9-carboxylic acid crystallizes in a centrosymmetric space group with cyclic-dimer type hydrogen bonding, and the anthracene core is almost planar . This information suggests that 9-anthracenepropionic acid may also exhibit planarity in its core structure, affecting its stacking and intermolecular interactions.

Chemical Reactions Analysis

Anthracene and its derivatives undergo various chemical reactions, including photodimerization and photocatalytic oxygenation. The photodimerization of crystalline 9-anthracenecarboxylic acid is a thermally reversible [4 + 4] reaction, which is influenced by the crystal lattice disorder and can reach a maximum conversion rate of 75% . Photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion as a photocatalyst leads to the formation of oxygenation products such as epidioxyanthracenes . These reactions demonstrate the photochemical reactivity of anthracene derivatives, which could be relevant to 9-anthracenepropionic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are diverse and can be tailored by substituents. Fluorinated derivatives of 9-anthracene carboxylic acid show varied photomechanical properties, with changes in mechanical recovery times and elastic modulus upon fluorination . The photogeneration of stable radicals in crystalline 9-anthracene carboxylic acid indicates potential applications in optical switching and displays . Additionally, the luminescence properties of europium complexes with anthracene-9-carboxylic acid are solvent-dependent, suggesting that solvent interactions significantly affect the properties of these complexes . These findings imply that the physical and chemical properties of 9-anthracenepropionic acid would also be influenced by its environment and substituents.

科学的研究の応用

Photomechanical Materials

9-Anthracenepropionic acid and its derivatives, like 9-anthracene carboxylic acid (9AC), show promising results in the field of solid-state photomechanical materials. The reversible photomechanical response of these molecules in their crystal form is notable. For instance, fluorinated derivatives of 9AC have been synthesized, showing varying photomechanical properties, with some exhibiting rapid recovery times on the order of 30 seconds when induced by light. This property is crucial for the development of photomechanical actuators and materials that change shape or properties in response to light (Zhu et al., 2014).

Photoreactive Ribbons

9-Anthracenepropionic acid derivatives are prepared in the form of oriented crystalline microribbons that exhibit reversible twisting when exposed to light. This reversible photoinduced motion represents a new type of photoinduced motion in molecular crystals and might open new pathways for the development of photomechanical devices and actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).

Singlet Oxygen Detection in Biological Media

9,10-Anthracenedipropionic acid has been covalently bound to mesoporous silica nanoparticles to develop a novel singlet oxygen nanoprobe. This nanoprobe is capable of detecting intracellularly-generated singlet oxygen, showcasing its potential in biological and medical research, especially in understanding oxidative stress and photodynamic therapy mechanisms (Bresolí‐Obach et al., 2016).

Organic Molecular Crystal Nanorods

9-Anthracenepropionic acid is also involved in the synthesis of 9-anthracenecarboxylic acid, methylene ester (9AC-ME), which is used to form molecular crystal nanorods. These nanorods, formed through a high-temperature solvent annealing process, exhibit properties like flexibility, resistance to breakage, and insolubility in organic solvents, making them potential materials for various applications including nanotechnology and materials science (Al‐Kaysi et al., 2007).

Charge-Selective Nanocontainers and Nanoreactors

The compound sodium 9-anthracenepropionate (SANP) has been used to create charge-selective nanocontainers and nanoreactors, demonstrating the ability to control the release and uptake of single-charged species in aqueous solutions. This finding has potential applications in drug delivery, chemical sensing, and catalysis (Chen et al., 2005).

OLED Applications

9-Anthracenepropionic acid derivatives have been explored for organic electroluminescence, particularly for OLED applications. These derivatives show promise as host and hole-transporting materials due to their high thermal stability, electrochemical reversibility, and wide band gap, which are crucial for the development of efficient OLEDs (Sarsah et al., 2013).

Safety And Hazards

将来の方向性

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . 9-Anthracenepropionic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

特性

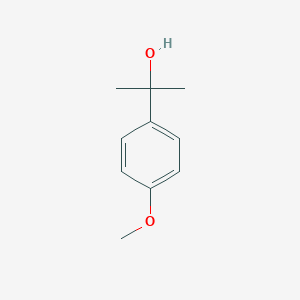

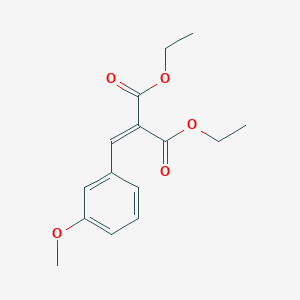

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthracenepropionic acid | |

CAS RN |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)